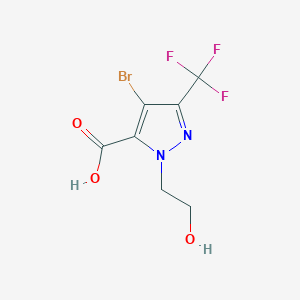
4-bromo-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
4-bromo-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H6BrF3N2O3 and its molecular weight is 303.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Bromo-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 3.79 |
| Compound B | NCI-H460 (Lung Cancer) | 12.50 |
| Compound C | Hep-2 (Laryngeal Cancer) | 3.25 |
These compounds exhibit mechanisms such as apoptosis induction and inhibition of tumor growth, suggesting that this compound may similarly influence cancer cell viability .
2. Anti-inflammatory Activity
Pyrazole derivatives are recognized for their anti-inflammatory properties, often acting as inhibitors of pro-inflammatory cytokines. For example, compounds structurally related to our target compound have been shown to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6):
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound D | 76% at 10 µM | 86% at 10 µM |
This suggests that similar mechanisms may be expected from this compound .
3. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been documented. Studies indicate that certain pyrazoles exhibit significant activity against bacterial strains and fungi:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 40 µg/mL |
| Bacillus subtilis | 40 µg/mL |
| Aspergillus niger | 40 µg/mL |
Given the structural similarities, it is plausible that our compound may also display antimicrobial effects .
Mechanistic Insights
The biological activities of pyrazole derivatives can often be attributed to their ability to interact with various biological targets:
- Inhibition of Kinases : Some pyrazoles inhibit kinases involved in cell proliferation and survival, which is critical in cancer therapy.
- Cytokine Modulation : By inhibiting pro-inflammatory cytokines, these compounds can reduce inflammation and associated pain.
Case Studies
Several case studies have examined the effects of pyrazole derivatives in vivo and in vitro:
- In Vitro Studies : A study demonstrated that a related pyrazole compound induced apoptosis in cancer cells through the activation of caspase pathways.
- In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor size compared to controls, indicating significant therapeutic potential.
Eigenschaften
IUPAC Name |
4-bromo-2-(2-hydroxyethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O3/c8-3-4(6(15)16)13(1-2-14)12-5(3)7(9,10)11/h14H,1-2H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIHFGPBXXLLOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N1C(=C(C(=N1)C(F)(F)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















